molecular formula C18H21BN2O6 B14238394 4-Borono-L-phenylalanyl-L-tyrosine CAS No. 233772-90-2

4-Borono-L-phenylalanyl-L-tyrosine

Cat. No.: B14238394
CAS No.: 233772-90-2
M. Wt: 372.2 g/mol
InChI Key: CEMIRTBRXOFMGZ-HOTGVXAUSA-N
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Description

4-Borono-L-phenylalanyl-L-tyrosine is a compound of significant interest in the field of medicinal chemistry. It is a derivative of phenylalanine and tyrosine, two essential amino acids, with a boronic acid group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Borono-L-phenylalanyl-L-tyrosine typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of phenylalanine and tyrosine are protected using suitable protecting groups to prevent unwanted reactions.

    Boronation: The phenyl ring of phenylalanine is subjected to a boronation reaction using boronic acid or boronate esters under palladium-catalyzed conditions.

    Coupling Reaction: The boronated phenylalanine is then coupled with protected tyrosine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-Borono-L-phenylalanyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Borono-L-phenylalanyl-L-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Borono-L-phenylalanyl-L-tyrosine in BNCT involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Borono-L-phenylalanyl-L-tyrosine is unique due to its dual amino acid structure, which enhances its cellular uptake and specificity for cancer cells. This dual structure also allows for more versatile chemical modifications and applications in various fields .

Properties

CAS No.

233772-90-2

Molecular Formula

C18H21BN2O6

Molecular Weight

372.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-boronophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C18H21BN2O6/c20-15(9-11-1-5-13(6-2-11)19(26)27)17(23)21-16(18(24)25)10-12-3-7-14(22)8-4-12/h1-8,15-16,22,26-27H,9-10,20H2,(H,21,23)(H,24,25)/t15-,16-/m0/s1

InChI Key

CEMIRTBRXOFMGZ-HOTGVXAUSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)(O)O

Origin of Product

United States

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